Cas no 898774-41-9 (2-Pyrrolidinomethyl-4'-thiomethylbenzophenone)
2-Pyrrolidinomethyl-4'-thiomethylbenzophenone Chemical and Physical Properties
Names and Identifiers
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- (4-methylsulfanylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
- 2-PYRROLIDINOMETHYL-4'-THIOMETHYLBENZOPHENONE
- MFCD03842530
- AKOS016020629
- 898774-41-9
- [4-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
- DTXSID50643643
- 2-Pyrrolidinomethyl-4'-thiomethylbenzophenone
-
- MDL: MFCD03842530
- Inchi: 1S/C19H21NOS/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3
- InChI Key: XPEXZLPKQQOONB-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)C(C1=CC=CC=C1CN1CCCC1)=O
Computed Properties
- Exact Mass: 311.13400
- Monoisotopic Mass: 311.13438547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 45.6Ų
Experimental Properties
- PSA: 45.61000
- LogP: 4.17320
2-Pyrrolidinomethyl-4'-thiomethylbenzophenone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Pyrrolidinomethyl-4'-thiomethylbenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 205237-1g |
2-pyrrolidinomethyl-4'-thiomethylbenzophenone |
898774-41-9 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205237-2g |
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898774-41-9 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 205237-5g |
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£2025.00 | 2022-03-01 | |
| TRC | P097065-250mg |
2-Pyrrolidinomethyl-4'-thiomethylbenzophenone |
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$ 440.00 | 2022-06-03 | ||
| TRC | P097065-500mg |
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$ 735.00 | 2022-06-03 | ||
| Chemenu | CM528588-1g |
2-Pyrrolidinomethyl-4'-thiomethylbenzophenone |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658765-1g |
(4-(Methylthio)phenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone |
898774-41-9 | 98% | 1g |
¥7212.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658765-2g |
(4-(Methylthio)phenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone |
898774-41-9 | 98% | 2g |
¥12548.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658765-5g |
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898774-41-9 | 98% | 5g |
¥25088.00 | 2024-04-26 | |
| Ambeed | A862463-1g |
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898774-41-9 | 95+% | 1g |
$437.0 | 2025-04-15 |
2-Pyrrolidinomethyl-4'-thiomethylbenzophenone Suppliers
2-Pyrrolidinomethyl-4'-thiomethylbenzophenone Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-Pyrrolidinomethyl-4'-thiomethylbenzophenone
2-Pyrrolidinomethyl-4'-thiomethylbenzophenone: A Comprehensive Overview
2-Pyrrolidinomethyl-4'-thiomethylbenzophenone, with the CAS number 898774-41-9, is a compound of significant interest in the field of organic chemistry and materials science. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in drug design, catalysis, and advanced materials. The name itself is a testament to its structural complexity, with the "pyrrolidinomethyl" group and the "thiomethyl" substituent playing pivotal roles in its chemical properties.
The molecular structure of 2-Pyrrolidinomethyl-4'-thiomethylbenzophenone consists of a benzophenone backbone, which serves as a rigid aromatic framework. The pyrrolidinomethyl group attached at the 2-position introduces a cyclic amine functionality, while the thiomethyl group at the 4' position introduces sulfur-based chemistry. This combination of functional groups endows the compound with versatile reactivity and intriguing electronic properties. Recent studies have highlighted its potential as a precursor for the synthesis of bioactive molecules and advanced polymers.
From a synthetic perspective, the preparation of 2-Pyrrolidinomethyl-4'-thiomethylbenzophenone involves a multi-step process that typically begins with the bromination of benzophenone derivatives. The subsequent substitution reactions introduce the pyrrolidinomethyl and thiomethyl groups in a controlled manner. Researchers have explored various reaction conditions, including microwave-assisted synthesis and catalytic methods, to optimize the yield and purity of this compound. These advancements have significantly improved the scalability of its production, making it more accessible for large-scale applications.
The physical and chemical properties of 2-Pyrrolidinomethyl-4'-thiomethylbenzophenone are highly relevant to its potential uses. For instance, its high thermal stability makes it suitable for applications in high-temperature environments, while its solubility in organic solvents facilitates its use in solution-based reactions. Recent studies have also investigated its electronic properties, revealing that the compound exhibits semiconductor-like behavior under certain conditions. This finding has opened new avenues for its application in organic electronics and optoelectronic devices.
In terms of applications, 2-Pyrrolidinomethyl-4'-thiomethylbenzophenone has shown promise in several emerging fields. In drug design, its unique structure allows for interactions with biological targets such as enzymes and receptors, making it a valuable lead compound for medicinal chemists. In materials science, researchers have explored its use as a building block for constructing advanced polymers and hybrid materials with tailored properties. Additionally, its sulfur-containing functionality makes it an interesting candidate for sulfur-based chemistry, including thiolation reactions and sulfur vulcanization processes.
The environmental impact and safety profile of 2-Pyrrolidinomethyl-4'-thiomethylbenzophenone are critical considerations for its widespread use. Studies have shown that the compound is biodegradable under specific conditions, which reduces concerns about long-term environmental persistence. However, further research is needed to fully understand its toxicity profile and potential risks to human health. Regulatory agencies have emphasized the importance of conducting thorough risk assessments before incorporating this compound into commercial products.
In conclusion, 2-Pyrrolidinomethyl-4'-thiomethylbenzophenone, with CAS number 898774-41-9, represents a fascinating molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methods and property characterization, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to make significant contributions to both academic and industrial sectors.
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